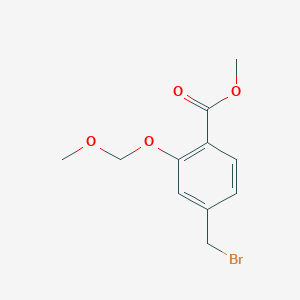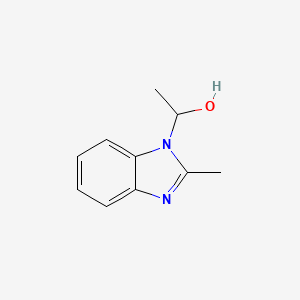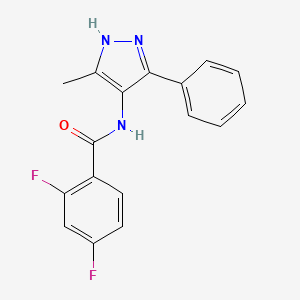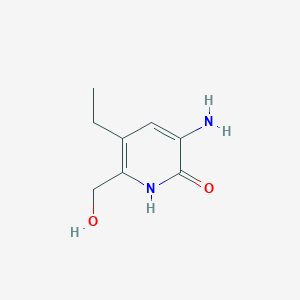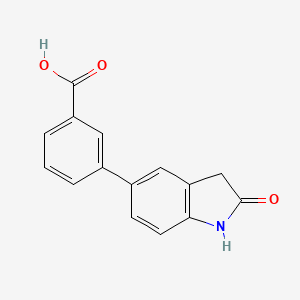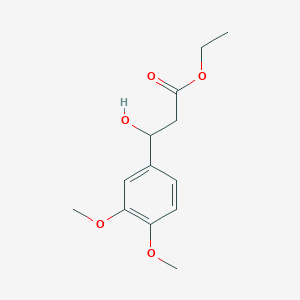
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C13H18O5 It is a derivative of phenylpropionate, characterized by the presence of two methoxy groups on the phenyl ring and a hydroxy group on the propionate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxypropionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 3-(3,4-dimethoxyphenyl)-3-oxopropionic acid.
Reduction: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions of the phenyl ring.
(3,4-Dimethoxyphenyl)acetyl chloride: A related compound used in organic synthesis.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: A derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O5 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O5/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10,14H,4,8H2,1-3H3 |
InChI Key |
QPYQBVVNDOINQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

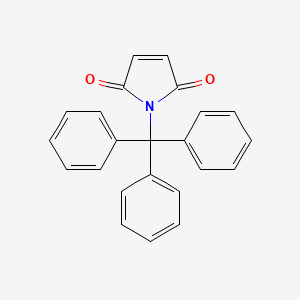
![3-[(3-Methyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8501252.png)
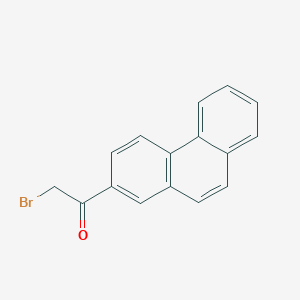
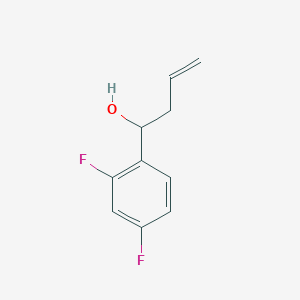
![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
![3-Bromo-5-methoxythieno[2,3-c]pyridine](/img/structure/B8501271.png)
![methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)
